molecular formula C2H5BrO B1266047 Bromomethyl methyl ether CAS No. 13057-17-5

Bromomethyl methyl ether

Cat. No. B1266047
CAS RN: 13057-17-5
M. Wt: 124.96 g/mol
InChI Key: JAMFGQBENKSWOF-UHFFFAOYSA-N
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Patent
US05470845

Procedure details

To a sample of 17.90 mL (0.104 mol) of triethylphosphite at -78° C. under argon was added dropwise 8.50 mL (0.104 mol) of bromomethyl methyl ether. The mixture slowly warmed to RT and stirred for 24 h, when it was fractionally distilled (bp 100° C., 5 mm) to provide 16.22 g (98%) of title compound as a pale yellow oil.
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.[CH3:11][O:12][CH2:13]Br>>[CH3:11][O:12][CH2:13][P:4](=[O:3])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
8.5 mL
Type
reactant
Smiles
COCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
when it was fractionally distilled (bp 100° C., 5 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.22 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.